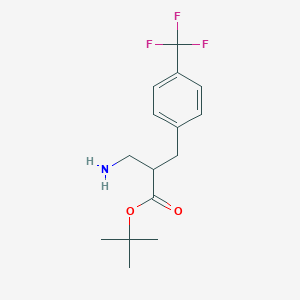![molecular formula C13H10BrN3O2S B11828696 4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B11828696.png)
4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a methylbenzenesulfonyl group, and a pyrrolo[2,3-D]pyrimidine core. Its molecular formula is C14H11BrN2O2S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Analyse Chemischer Reaktionen
Reaktionstypen
4-Brom-7-(4-Methylbenzolsulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidin durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Brom, Schwefelsäure und verschiedene Katalysatoren wie Palladium- oder Kupferkomplexe. Die Reaktionen erfordern in der Regel kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die nukleophile Substitution Derivate mit verschiedenen funktionellen Gruppen liefern, während Kupplungsreaktionen größere, komplexere Moleküle produzieren können.
Wissenschaftliche Forschungsanwendungen
4-Brom-7-(4-Methylbenzolsulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-Brom-7-(4-Methylbenzolsulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -pfaden. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann sie bestimmte Enzyme hemmen, die an Zellsignalwegen beteiligt sind, wodurch das Zellwachstum und die Zellproliferation beeinflusst werden .
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Brom-7-Methoxy-1-(4-Methylbenzolsulfonyl)-1H-Pyrrolo[2,3-C]Pyridin
- 7-Brom-2,4-Dichlor-thieno[3,2-D]Pyrimidin
- Pyrazolo[3,4-D]Pyrimidin-Derivate
Einzigartigkeit
4-Brom-7-(4-Methylbenzolsulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidin zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen und seine vielseitige Reaktivität aus. Dies macht es zu einer wertvollen Verbindung für verschiedene synthetische und Forschungsanwendungen und bietet gegenüber ähnlichen Verbindungen deutliche Vorteile in Bezug auf Reaktivität und potenzielle biologische Aktivitäten .
Eigenschaften
Molekularformel |
C13H10BrN3O2S |
|---|---|
Molekulargewicht |
352.21 g/mol |
IUPAC-Name |
4-bromo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10BrN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3 |
InChI-Schlüssel |
BKPITIYVTDPVNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)-](/img/structure/B11828620.png)
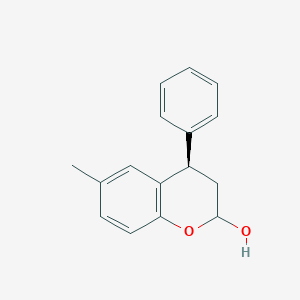


![2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride](/img/structure/B11828636.png)
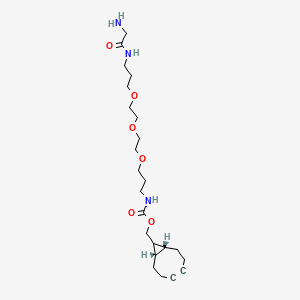
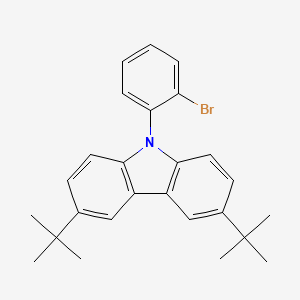
![tert-butyl N-[(Z)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B11828651.png)

![1-[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828665.png)
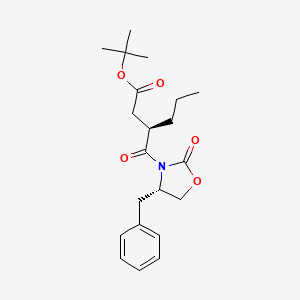
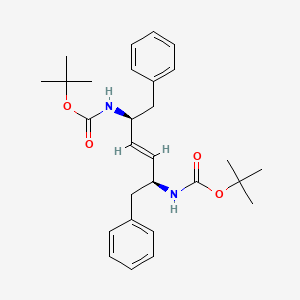
![Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11828685.png)
